molecular formula C11H11NO2 B1593475 Methyl 2-methyl-1H-indole-3-carboxylate CAS No. 65417-22-3

Methyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1593475
CAS No.: 65417-22-3
M. Wt: 189.21 g/mol
InChI Key: WQBPRTUBQKFRKZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its indole moiety, which is a common structural motif in many bioactive compounds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidative coupling reactions catalyzed by palladium, leading to the formation of functionalized indole derivatives . The nature of these interactions often involves the activation of C-H bonds and subsequent coupling with other molecules, highlighting its potential in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through the modulation of various cellular pathways, including the activation of aryl hydrocarbon receptors and the inhibition of specific enzymes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases, thereby preventing the degradation of key cellular proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects . Its degradation products and their potential impacts on cellular processes are also important considerations in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may occur, including gastrointestinal irritation and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites . The interaction with cofactors and other enzymes in these pathways can influence the metabolic flux and levels of specific metabolites, ultimately affecting the overall biochemical and pharmacological properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the pharmacokinetics and biodistribution of this compound, which are critical for its therapeutic application.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical and cellular effects . For instance, the presence of specific targeting sequences can facilitate the localization of this compound to the mitochondria or nucleus, thereby influencing mitochondrial function or gene expression, respectively.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .

Comparison with Similar Compounds

Methyl 2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and carboxylate groups, which influence its reactivity and applications .

Properties

IUPAC Name

methyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPRTUBQKFRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344061
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65417-22-3
Record name Methyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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